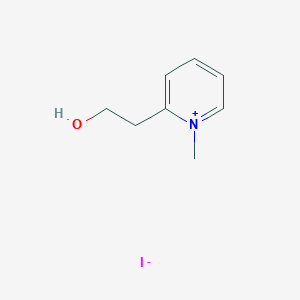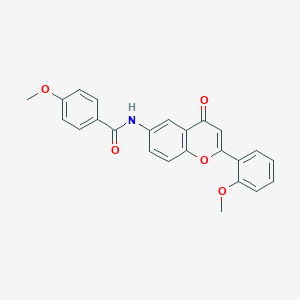![molecular formula C17H13F3N2O2 B2718596 Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate CAS No. 2062072-14-2](/img/structure/B2718596.png)
Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have investigated different synthetic routes to access imidazo[1,5-a]pyridine derivatives. For instance, one study utilized palladium-catalyzed coupling reactions (specifically the Suzuki reaction) to introduce pyrimidine-containing moieties at the 3-position of the imidazo[1,2-a]pyridine scaffold . Another approach involved the Vilsmeier-Haack reaction to obtain N-acylhydrazone derivatives . These synthetic pathways are crucial for producing the target compound.
Aplicaciones Científicas De Investigación
Synthesis Methods and Intermediates
The synthesis of imidazo[1,5-a]pyridines, including derivatives like Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate, has been explored through various methods. A one-pot synthesis technique starting from carboxylic acids and 2-methylaminopyridines allows for the introduction of various substituents, showcasing the flexibility and efficiency of this approach in generating complex structures (Crawforth & Paoletti, 2009). Similarly, innovative pathways for creating novel imidazo[1,2-a]pyrimidine compounds through condensation and cyclization processes reveal the potential for producing a broad range of derivatives, highlighting the versatility of the core structure for further chemical exploration (Liu, 2013).
Catalytic and Biological Applications
Imidazo[1,5-a]pyridine derivatives are not only significant for their synthetic accessibility but also for their potential catalytic and biological applications. Research has demonstrated the use of these compounds as catalysts in various chemical reactions, highlighting their role in facilitating efficient synthesis processes. For instance, their application in the oxidation of catechol to o-quinone using atmospheric oxygen indicates their utility in catalysis, with the nature of the ligand and transition metals playing a critical role in the reaction's efficiency (Saddik et al., 2012).
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and causing changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . These effects can lead to a range of downstream effects, depending on the specific pathways involved.
Result of Action
Compounds with similar structures have been found to have a range of effects at the molecular and cellular level .
Action Environment
The action of Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate can be influenced by a variety of environmental factors. For example, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-24-16(23)13-8-12(17(18,19)20)10-22-14(13)9-21-15(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOYHRNZFRHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=CN=C2C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
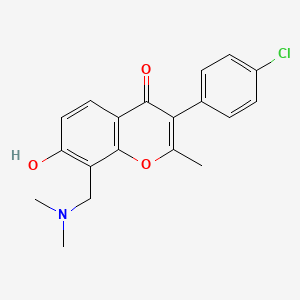
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)
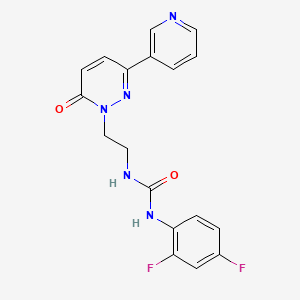
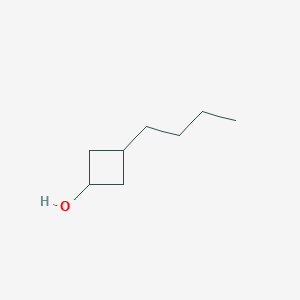
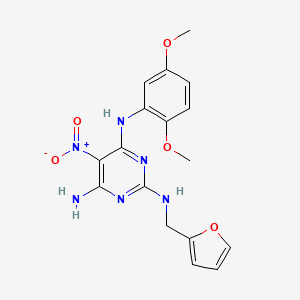
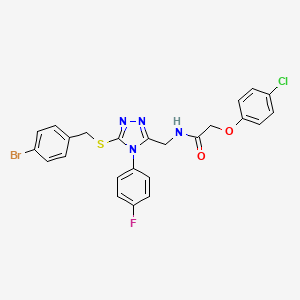
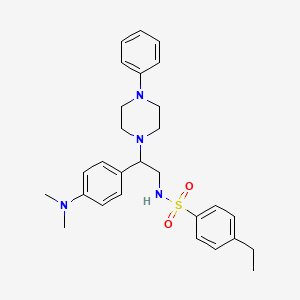

![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)
![2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/no-structure.png)
